2-(4-Methylsulfonylbenzyl)malonic acid
Description
2-(4-Methylsulfonylbenzyl)malonic acid is a malonic acid derivative featuring a 4-methylsulfonylbenzyl substituent at the second carbon of the malonic acid backbone. Malonic acid derivatives are widely studied for their diverse applications in organic synthesis, coordination chemistry, and biological systems due to their bifunctional carboxylic acid groups, which enable versatile reactivity. The methylsulfonyl (CH₃SO₂) group in this compound is a strong electron-withdrawing moiety, which likely enhances the acidity of the adjacent carboxylic acid groups and influences solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C11H12O6S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-[(4-methylsulfonylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H12O6S/c1-18(16,17)8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
RQXGEZYVPOGRGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Malonic acid derivatives are distinguished by their substituents, which dictate their chemical and physical properties. Key analogues include:
Key Observations :
Physical and Chemical Properties
- Acidity : The methylsulfonyl group enhances the acidity of malonic acid’s carboxylic groups compared to alkyl or halogen substituents. For example, hydrogen malonate (a malonic acid derivative) forms intramolecular hydrogen bonds, stabilizing planar conformations .
- Solubility : Polar substituents like methylsulfonyl improve solubility in aqueous or polar solvents, whereas esters (e.g., diethyl malonates) are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
